4-(3-Chloro-4-fluorophenoxy)benzaldehyde
Description
4-(3-Chloro-4-fluorophenoxy)benzaldehyde (CAS: 718628-28-5) is a benzaldehyde derivative featuring a 3-chloro-4-fluorophenoxy substituent at the para position of the benzaldehyde ring. Its structure is pivotal in reactions involving nucleophilic addition or condensation, making it a valuable intermediate for synthesizing heterocycles, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C13H8ClFO2 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-11(5-6-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H |
InChI Key |
MYUIYMKHOUCOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Chloro-4-fluorophenoxy)benzaldehyde with analogous benzaldehyde derivatives, focusing on structural variations, physicochemical properties, synthetic utility, and biological activity.
Substituent Position and Electronic Effects
- JK-0887 (2-(3-Chloro-4-fluorophenoxy)benzaldehyde): Structural Difference: The phenoxy substituent is at the ortho position (C2) of the benzaldehyde ring instead of the para position. Melting point: 66–68°C .
- LD-0794 (4-(3-Chloro-4-fluorophenyl)benzaldehyde): Structural Difference: A phenyl group replaces the phenoxy moiety. Impact: The absence of an oxygen bridge reduces polarity and may decrease solubility in polar solvents. This structure is less electron-deficient, altering its suitability for reactions requiring activated aldehyde groups .
- 4-Chloro-2-fluoro-3-methoxybenzaldehyde :
- Structural Difference: Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) groups are distributed across the benzaldehyde ring.
- Impact: The methoxy group enhances solubility in organic solvents but may deactivate the aldehyde toward nucleophilic attack. Safety profile includes skin/eye irritation (H315, H319) .
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